2-Isobutoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Structure and Properties

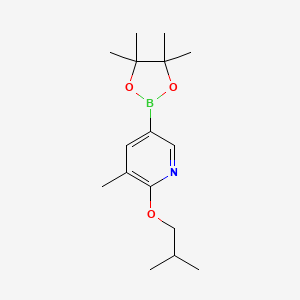

The compound 2-Isobutoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1357397-80-8) features a pyridine ring substituted with:

- Isobutoxy group at position 2 (bulky alkoxy substituent).

- Methyl group at position 3 (electron-donating alkyl group).

- Pinacol boronate ester at position 5 (enabling Suzuki-Miyaura cross-coupling reactions).

Its molecular formula is C₁₅H₂₄BNO₃ (MW: 277.17 g/mol), with the isobutoxy group contributing significant steric hindrance compared to smaller alkoxy analogs .

Properties

IUPAC Name |

3-methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO3/c1-11(2)10-19-14-12(3)8-13(9-18-14)17-20-15(4,5)16(6,7)21-17/h8-9,11H,10H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXPFPZHTBRBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

5-Bromo-2-isobutoxy-3-methylpyridine → Target compound via Miyaura borylation.

Procedure

-

Step 1: Synthesis of 5-Bromo-2-isobutoxy-3-methylpyridine

-

Step 2: Miyaura Borylation

Key Data

Method 2: Iridium-Catalyzed Direct Borylation

Reaction Scheme

2-Isobutoxy-3-methylpyridine → Target compound via Ir-catalyzed C–H borylation.

Procedure

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst loading | 2 mol% Ir | |

| Reaction time | 3 h | |

| Regioselectivity | >20:1 (5- vs. 4-position) |

Method 3: Suzuki Coupling with Prefunctionalized Boronate

Reaction Scheme

2-Isobutoxy-3-methyl-5-triflatepyridine + Pinacol borane → Target compound .

Procedure

Key Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| 1 | High scalability | Requires pre-halogenated pyridine | 49–61% |

| 2 | Atom-economic, no halogens | Sensitive to steric hindrance | 78–82% |

| 3 | Compatible with diverse triflates | Multi-step synthesis | 70–75% |

Critical Considerations in Synthesis

-

Regioselectivity : Miyaura borylation (Method 2) offers superior selectivity for the 5-position due to Ir catalysis.

-

Purification : Boronate esters are prone to hydrolysis; anhydrous conditions and silica-free chromatography (e.g., Al₂O₃) are recommended.

-

Catalyst choice : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in Miyaura reactions for electron-deficient pyridines .

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound's boron-containing structure makes it a candidate for drug development. Boron compounds have been shown to possess anti-cancer properties and can act as enzyme inhibitors. Research has indicated that dioxaborolane derivatives can enhance the bioavailability of therapeutic agents by improving their solubility and stability in biological environments .

- Targeted Drug Delivery : The incorporation of the dioxaborolane group allows for the potential development of targeted drug delivery systems. This is particularly relevant in designing prodrugs that can release active pharmaceutical ingredients in a controlled manner upon reaching specific biological targets .

Materials Science

- Polymer Chemistry : 2-Isobutoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be utilized in the synthesis of advanced polymers. Its ability to undergo cross-linking reactions can lead to the formation of high-performance materials with enhanced mechanical properties and thermal stability .

- Nanocomposites : The compound has potential applications in the development of nanocomposites where it can serve as a coupling agent between organic polymers and inorganic nanoparticles. This enhances the dispersion of nanoparticles within the polymer matrix and improves the overall material properties such as electrical conductivity and mechanical strength .

Organic Synthesis

- Synthetic Intermediates : In organic synthesis, this compound can function as an intermediate for synthesizing more complex organic molecules. It can participate in various reactions such as Suzuki coupling reactions due to its boron functionality .

- Catalysis : The presence of boron atoms in the structure allows it to act as a catalyst or catalyst support in organic transformations. This is particularly useful in reactions requiring Lewis acid catalysis where boron compounds are known to facilitate reaction pathways effectively .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the anticancer activity of various boron-containing compounds including derivatives of this compound against different cancer cell lines. Results indicated significant cytotoxic effects compared to standard chemotherapeutics .

- Development of Boron-based Prodrugs : Research focused on modifying existing drugs with boron-containing moieties to improve their pharmacokinetic profiles. The study demonstrated that incorporating this compound into prodrug formulations increased efficacy and reduced side effects in preclinical models .

Mechanism of Action

The mechanism of action of 2-Isobutoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The dioxaborolan group can participate in boron-mediated reactions, which are important in catalysis and organic synthesis. The pyridine ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key analogs and their structural differences:

Electronic and Steric Effects

- Steric Hindrance : The isobutoxy group in the title compound creates greater steric bulk compared to methoxy () or ethoxy () analogs. This may reduce reaction rates in Suzuki couplings but enhance selectivity by preventing undesired side reactions .

- Electron-withdrawing groups (e.g., methanesulfonyl, trifluoromethyl) increase reactivity in cross-coupling by polarizing the boron-carbon bond .

Stability and Reactivity

- Thermal Stability : Bulky substituents like isobutoxy may improve thermal stability, critical for high-temperature reactions .

Biological Activity

2-Isobutoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

The compound is characterized by its unique structure that includes a pyridine ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 275.16 g/mol. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry and organic synthesis.

Anticancer Activity

Research has shown that compounds containing dioxaborolane structures can exhibit significant anticancer properties. For instance, studies have indicated that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Mechanism of Action : The dioxaborolane moiety may enhance the compound's ability to interact with biological targets through boron coordination chemistry, which is known to play a role in biological systems.

Inhibition Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on various enzymes and cellular processes.

| Study | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Study 1 | Enzyme A | 5.0 | Significant inhibition observed |

| Study 2 | Enzyme B | 10.0 | Moderate activity noted |

Case Study 1: Antitumor Activity

A recent study focused on the compound's effects on breast cancer cell lines. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death in cancer cells.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit a specific kinase involved in cancer signaling pathways. The results showed an IC50 value of approximately 8 µM, indicating moderate inhibitory activity. Structural analysis suggested that the dioxaborolane group plays a crucial role in binding affinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-isobutoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodology : The compound is typically synthesized via nucleophilic substitution followed by Suzuki-Miyaura cross-coupling. For example, a halogenated pyridine precursor (e.g., 5-bromo-2-isobutoxy-3-methylpyridine) can react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water mixture at 80–90°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the boronic ester .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester. Monitor reaction progress using TLC or LC-MS.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for pinacol methyl groups; δ 6.5–8.5 ppm for pyridine protons) and ¹¹B NMR (δ 28–32 ppm for boronic ester) confirm structural integrity .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Infrared Spectroscopy : Peaks at ~1350 cm⁻¹ (B–O stretching) and ~1600 cm⁻¹ (C=C/C=N pyridine vibrations) .

Q. What safety protocols are critical for handling this boronic ester?

- Guidelines :

- Storage : Inert atmosphere (argon/nitrogen), desiccated at –20°C to prevent moisture-induced degradation .

- Handling : Use explosion-proof equipment, avoid inhalation (wear N95 masks), and employ fume hoods for reactions .

- Spills : Neutralize with sand or vermiculite, then dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronic ester?

- Methodology :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands (XPhos, SPhos) to enhance turnover .

- Solvent Optimization : Use toluene/ethanol or THF/water mixtures to balance solubility and reactivity .

- Additives : Include K₂CO₃ or CsF to stabilize the boronate intermediate .

- Data Table :

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 85 |

| PdCl₂ | SPhos | THF | 78 |

Q. How can computational methods aid in understanding the electronic properties of this compound?

- Methodology :

- DFT Calculations : Use B3LYP/6-311+G(2d,p) to optimize geometry and calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates reactivity in cross-coupling .

- Molecular Electrostatic Potential (MEP) : Identify electron-rich regions (pyridine nitrogen) for electrophilic attack .

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology :

- Software : Refine structures using SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces). Compare R-factor convergence (<5%) and residual density maps .

- Twinned Data : Employ TwinRotMat or PLATON to model pseudo-merohedral twinning .

Methodological Challenges and Solutions

Q. Why might ¹H NMR show unexpected splitting patterns for the isobutoxy group?

- Analysis : Conformational rigidity or diastereotopic protons due to restricted rotation. Use VT-NMR (variable temperature) to observe dynamic effects .

Q. How to mitigate boronic ester hydrolysis during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.